Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane is an organosilicon compound that is widely used in organic synthesis. It is known for its versatility as a protecting group for alcohols, amines, and carboxylic acids. The compound’s unique structure, which includes a tert-butyl group, a chloro group, and a dimethylsilane moiety, makes it particularly useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane typically involves the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
tert-Butyl alcohol+Chlorodimethylsilane→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloro group can lead to the formation of silanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane is used in a wide range of scientific research applications:
Chemistry: It is used as a protecting group for functional groups in organic synthesis.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is employed in the development of drug delivery systems and as a precursor for various therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane involves the formation of stable silyl ethers or silyl esters. The compound reacts with nucleophiles to form these stable derivatives, which can then be deprotected under mild conditions to regenerate the original functional groups. The molecular targets and pathways involved include the interaction with hydroxyl, amino, and carboxyl groups in various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl(chloro)dimethylsilane
- Tert-butyl(dimethylsilyl)chloride
- Tert-butyl(dimethylsilyl)trifluoromethanesulfonate
Uniqueness
Tert-butyl(3-chloro-2,2-dimethylpropoxy)dimethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over other similar compounds in terms of ease of use and versatility.
Eigenschaften
Molekularformel |
C11H25ClOSi |
---|---|
Molekulargewicht |
236.85 g/mol |
IUPAC-Name |
tert-butyl-(3-chloro-2,2-dimethylpropoxy)-dimethylsilane |
InChI |
InChI=1S/C11H25ClOSi/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h8-9H2,1-7H3 |
InChI-Schlüssel |
ZCLXIHCRUFCMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.